
4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a carbonyl chloride functional group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1,4-dimethylcyclohexane followed by the introduction of the carbonyl chloride group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity. The final product is purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Substitution: Formation of substituted cyclohexanes with various functional groups.
Reduction: Formation of 1,4-dimethylcyclohexanol or 1,4-dimethylcyclohexane.
Oxidation: Formation of 1,4-dimethylcyclohexanecarboxylic acid.
科学的研究の応用
4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1-Chloro-1,4-dimethylcyclohexane: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
4-Chloro-1,4-dimethylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.
1,4-Dimethylcyclohexane: Does not contain chlorine or carbonyl chloride groups, resulting in significantly different chemical properties.
Uniqueness
4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is unique due to the presence of both chlorine and carbonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable compound in organic chemistry and industrial applications.
特性
CAS番号 |
67060-13-3 |
|---|---|
分子式 |
C9H14Cl2O |
分子量 |
209.11 g/mol |
IUPAC名 |
4-chloro-1,4-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H14Cl2O/c1-8(7(10)12)3-5-9(2,11)6-4-8/h3-6H2,1-2H3 |
InChIキー |
MSFBARUINZQPQM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)(C)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)
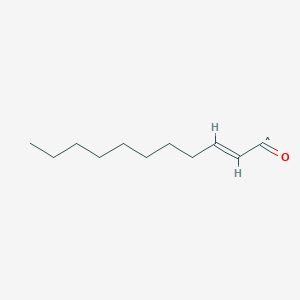
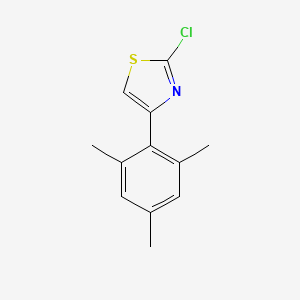
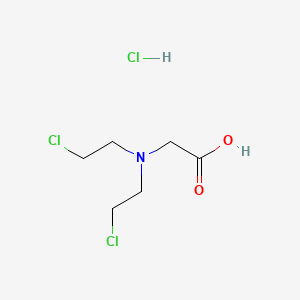

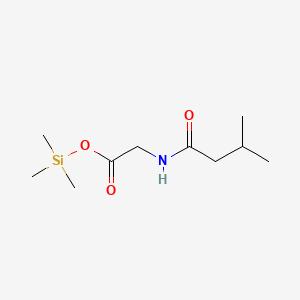
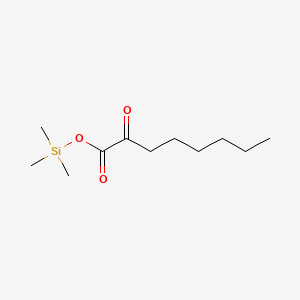
![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)


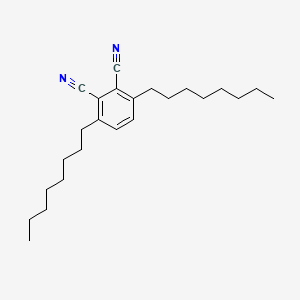
![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)

